2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

Description

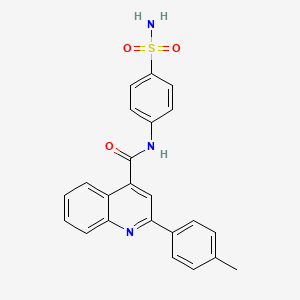

Structure and Key Features: 2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a quinoline derivative characterized by:

- A quinoline core substituted with a 4-methylphenyl group at position 2.

- A carboxamide linkage at position 4, connecting the quinoline to a 4-sulfamoylphenyl group (a benzene ring with a sulfonamide substituent) .

Biological Activities: The compound exhibits antimicrobial and anticancer properties, attributed to its ability to interact with enzymes or receptors involved in disease pathways.

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-17-10-12-18(13-11-17)30(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTJFTHBVBPNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361105 | |

| Record name | 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-22-1 | |

| Record name | 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves a multistep process. One common approach is the condensation of 4-methylbenzaldehyde with 2-aminobenzophenone to form the quinoline core. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction using chlorosulfonic acid. Finally, the carboxamide group is introduced via an amidation reaction with 4-aminobenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent-Driven Variations in Activity

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Biological Activities | Unique Features |

|---|---|---|---|

| Target Compound : 2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |

- 2-(4-methylphenyl) - 4-(4-sulfamoylphenyl) carboxamide |

Antimicrobial, Anticancer | Sulfamoyl group enhances target binding; methylphenyl improves lipophilicity . |

| 2-(4-Bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide | - 2-(4-bromophenyl) - 4-(4-phenoxyphenyl) carboxamide |

Anticancer (enhanced reactivity) | Bromine increases electrophilicity and reactivity compared to methyl . |

| N-Cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide | - 2-(4-methylphenyl) - 4-cyclopropyl carboxamide |

Antimalarial (analogous to chloroquine) | Cyclopropyl group alters steric and electronic properties . |

| 6-Chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide | - 6-chloro - 4-methoxy - 2-(4-fluorophenyl) carboxamide |

Broad therapeutic applications (e.g., antiviral) | Chloro and fluoro groups enhance electronic interactions; methoxy improves solubility . |

| N-(4-Chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide | - 2-(furan-2-yl) - 4-(4-chlorophenyl) carboxamide |

Anticancer, Antimicrobial | Furan introduces heterocyclic diversity; chloro enhances stability . |

Impact of Substituents on Pharmacological Properties

- Electron-Withdrawing Groups (e.g., Cl, F) : Increase reactivity and binding affinity to charged biological targets. For example, 6-chloro and 4-fluoro substituents in related compounds improve enzyme inhibition .

- Electron-Donating Groups (e.g., methyl, methoxy) : Enhance lipophilicity and membrane permeability. The 4-methylphenyl group in the target compound improves bioavailability compared to bulkier halogens .

- Sulfonamide vs. Other Amides : The sulfamoyl group in the target compound offers superior hydrogen-bonding capacity, critical for targeting sulfonamide-sensitive enzymes in pathogens .

Analytical Characterization :

- NMR and IR Spectroscopy : Confirm the presence of sulfamoyl (-SO2NH2) and carboxamide (-CONH-) groups .

- Mass Spectrometry : Validates molecular weight (e.g., ~399.4 g/mol for the target compound) .

Biological Activity

Overview

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. Its molecular formula is , and it exhibits significant potential in medicinal chemistry, particularly for its biological activities against various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- Quinoline core : A bicyclic aromatic compound known for its pharmacological properties.

- Carboxamide group : Enhances solubility and bioavailability.

- Sulfamoyl group : Known for its role in enzyme inhibition and antibacterial activity.

- Methylphenyl substitution : Contributes to the compound's lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. This inhibition can lead to therapeutic effects in cancer treatment by disrupting tumor microenvironments.

- Targeting Cancer Pathways : It interacts with pathways involved in cancer cell proliferation and survival, potentially affecting signaling molecules such as EGFR (epidermal growth factor receptor) and JNK (c-Jun N-terminal kinase) .

Efficacy in Biological Assays

Recent studies have demonstrated the following biological activities:

-

Anticancer Activity :

- The compound exhibited significant cytotoxicity against various cancer cell lines, including SUIT-2 and HepG2, with growth inhibition percentages (GI%) ranging from 60% to 107% .

- Inhibition of EGFR was noted, with IC50 values indicating moderate potency compared to established inhibitors like sorafenib .

- Enzyme Inhibition Studies :

Data Table: Biological Activity Summary

| Activity Type | Target/Pathway | IC50 Values (µM) | Cell Lines Tested | Observations |

|---|---|---|---|---|

| Anticancer Activity | EGFR | Moderate | SUIT-2, HepG2 | Significant cytotoxicity observed |

| Enzyme Inhibition | Carbonic Anhydrases | Not specified | Various | Strong inhibitory effects reported |

| JNK Pathway Inhibition | JNK | 1 | Various | Dual inhibition mechanism confirmed |

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the anticancer properties of several quinoline derivatives, including our compound of interest. The results indicated that the presence of the sulfonamide group significantly enhances anticancer activity through dual action on both EGFR and JNK pathways. The findings suggest that modifications to the quinoline structure can lead to improved therapeutic profiles against resistant cancer types . -

Mechanistic Insights :

Research focusing on enzyme kinetics revealed that this compound effectively competes with natural substrates for binding sites on carbonic anhydrases, confirming its role as a potent inhibitor. This mechanism underlines its potential as a drug candidate in treating conditions where CA activity is dysregulated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.